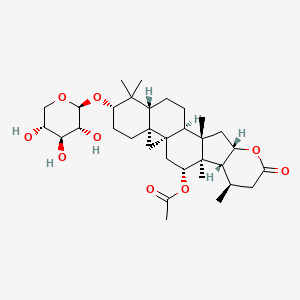

Cimilactone A

Description

from the aerial parts of Cimicifuga dahurica; structure in first source

Properties

IUPAC Name |

[(1R,3R,4R,5R,6R,10S,12S,13S,16R,18S,21R)-4,6,12,17,17-pentamethyl-8-oxo-18-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O9/c1-16-11-24(36)41-19-12-30(5)21-8-7-20-29(3,4)22(42-28-27(38)26(37)18(35)14-39-28)9-10-32(20)15-33(21,32)13-23(40-17(2)34)31(30,6)25(16)19/h16,18-23,25-28,35,37-38H,7-15H2,1-6H3/t16-,18-,19+,20+,21+,22+,23-,25+,26+,27-,28+,30+,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTWPXXLEHCPIO-DWWJFHMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)OC2C1C3(C(CC45CC46CCC(C(C6CCC5C3(C2)C)(C)C)OC7C(C(C(CO7)O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)O[C@@H]2[C@H]1[C@]3([C@@H](C[C@@]45C[C@@]46CC[C@@H](C([C@@H]6CC[C@H]5[C@@]3(C2)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cimilactone A: An In-Depth Technical Guide to its Isolation from Cimicifuga Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and biological activity of Cimilactone A, a tetranor-cycloartane glycoside found in Cimicifuga species. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering detailed experimental protocols, quantitative data, and insights into its potential therapeutic applications.

Introduction

This compound is a noteworthy natural product isolated from the rhizomes of Cimicifuga foetida, a plant with a history of use in traditional medicine. As a member of the cycloartane triterpenoid class, this compound has garnered interest for its biological activities. This guide synthesizes the available scientific literature to provide a detailed technical resource for its extraction, purification, and preliminary biological evaluation.

Isolation of this compound from Cimicifuga foetida

The isolation of this compound from the rhizomes of Cimicifuga foetida is a multi-step process involving extraction and chromatographic separation. The following protocol is a detailed synthesis of established methodologies.

Dried rhizomes of Cimicifuga foetida are the starting material for the isolation of this compound. Proper botanical identification is crucial to ensure the correct plant species is used.

The following workflow outlines the initial extraction and fractionation process:

-

Extraction: The air-dried and powdered rhizomes of Cimicifuga foetida are extracted exhaustively with 95% ethanol at room temperature. This process is typically repeated three times to ensure maximum extraction of secondary metabolites.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and then partitioned with an equal volume of ethyl acetate (EtOAc). This liquid-liquid extraction separates compounds based on their polarity, with this compound partitioning into the organic EtOAc phase. The EtOAc-soluble fraction is collected and concentrated.[1]

The EtOAc-soluble fraction is subjected to a series of chromatographic steps to isolate this compound.

-

Silica Gel Column Chromatography: The concentrated EtOAc fraction is applied to a silica gel column. The column is eluted with a gradient solvent system, typically starting with a less polar solvent and gradually increasing the polarity. A common solvent system is a chloroform-methanol (CHCl₃-MeOH) gradient.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using reversed-phase (RP-18) preparative HPLC. An isocratic mobile phase, such as a methanol-water (MeOH-H₂O) mixture, is often employed to achieve final purification.

Structural Characterization

The structure of the isolated this compound is confirmed through spectroscopic analysis.

| Technique | Purpose |

| Mass Spectrometry (MS) | Determination of the molecular weight and molecular formula. |

| ¹H NMR | Provides information on the proton environment in the molecule. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| 2D NMR (COSY, HMQC, HMBC) | Used to establish the connectivity of atoms within the molecule and confirm the final structure. |

Quantitative Data

While specific yield percentages for this compound are not consistently reported across all studies, the following provides an example of its biological potency.

| Parameter | Value | Reference |

| Anticomplement Activity (IC₅₀) | 28.6 µM | [1] |

IC₅₀ represents the concentration required to inhibit 50% of the activity of the classical complement pathway.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated significant inhibitory activity against the classical pathway of the complement system.[1] The complement system is a crucial part of the innate immune response, and its overactivation can contribute to inflammatory and autoimmune diseases. The ability of this compound to modulate this pathway suggests its potential as an anti-inflammatory agent.

While this compound itself has not been extensively evaluated for cytotoxicity in the available literature, it was isolated from a Cimicifuga foetida extract that also yielded two new cycloartane triterpenoid glycosides, cimicifoetisides A and B. These related compounds exhibited potent cytotoxicity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MDA-MB-A231) cell lines.[2] This suggests that this compound and other constituents of C. foetida may have potential as anticancer agents, warranting further investigation into their effects on cancer cell proliferation and apoptosis.

Future Directions

The current body of research on this compound provides a solid foundation for further investigation. Future studies should focus on:

-

Optimization of Isolation: Developing more efficient and scalable purification protocols.

-

Comprehensive Biological Screening: Evaluating the cytotoxic effects of pure this compound against a broader panel of cancer cell lines.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its anticomplement and potential anticancer activities.

-

In Vivo Efficacy: Assessing the therapeutic potential of this compound in animal models of inflammatory diseases and cancer.

Conclusion

This compound is a bioactive natural product isolated from Cimicifuga foetida with demonstrated anticomplement activity. The detailed protocols and data presented in this guide offer a valuable resource for researchers interested in the further exploration of this promising compound for potential therapeutic applications. Its structural relationship to other cytotoxic compounds from the same plant suggests that its anticancer potential is an area ripe for future investigation.

References

- 1. Anticomplement activity of cycloartane glycosides from the rhizome of Cimicifuga foetida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cimicifoetisides A and B, two cytotoxic cycloartane triterpenoid glycosides from the rhizomes of Cimicifuga foetida, inhibit proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Cimilactone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimilactone A, a naturally occurring compound isolated from the rhizomes of Cimicifuga foetida, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the structure elucidation and confirmation of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing the scientific workflow. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Isolation of this compound

This compound was identified as a known compound during the phytochemical investigation of Cimicifuga foetida. The isolation procedure, as is common for natural products, involves extraction and chromatographic separation.

General Experimental Protocol for Isolation

A general procedure for the isolation of compounds from Cimicifuga species is outlined below. The specific details for the initial isolation of this compound would be found in its primary publication.

-

Extraction: The dried and powdered rhizomes of Cimicifuga foetida are typically extracted with a solvent such as methanol or ethanol at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the plant material.

-

Partitioning: The resulting crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning. This is a standard method to separate compounds based on their polarity. A common partitioning scheme would involve suspending the extract in water and sequentially extracting with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Chromatographic Separation: The fraction containing the compounds of interest is then subjected to a series of chromatographic techniques to isolate individual constituents. These techniques may include:

-

Silica Gel Column Chromatography: Used for initial separation based on polarity.

-

Sephadex LH-20 Column Chromatography: Effective for separating compounds based on size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of compounds.

-

The following diagram illustrates a typical workflow for the isolation of natural products like this compound.

Structure Elucidation of this compound

The determination of the chemical structure of a novel natural product is a meticulous process that relies on the interpretation of various spectroscopic data. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

While the specific numerical data for this compound is not available in the provided search results, this section outlines the types of data that would have been crucial for its structure elucidation. The data would be presented in standardized tables for clarity and comparison.

Table 1: Hypothetical ¹H NMR (Proton NMR) Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | ... | ... | ... |

| H-2 | ... | ... | ... |

| ... | ... | ... | ... |

Table 2: Hypothetical ¹³C NMR (Carbon NMR) Data for this compound

| Position | Chemical Shift (δ) ppm |

| C-1 | ... |

| C-2 | ... |

| ... | ... |

Table 3: Hypothetical Mass Spectrometry (MS) Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |

| ESI-MS | [M+H]⁺, [M+Na]⁺ | ... |

| HR-ESI-MS | ... | ... |

Experimental Protocols for Structure Elucidation

The following are detailed methodologies for the key experiments used in determining the structure of a natural product like this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) and placed in an NMR tube.

-

Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

Data Analysis:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

-

¹³C NMR: Indicates the number of different types of carbon atoms.

-

COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for assembling the carbon skeleton.

-

-

-

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph (LC-MS).

-

Ionization: Electrospray ionization (ESI) or another soft ionization technique is used to generate ions of the molecule with minimal fragmentation.

-

Mass Analysis: A high-resolution mass analyzer (e.g., TOF, Orbitrap) is used to determine the exact mass of the molecular ion.

-

Data Analysis: High-resolution mass spectrometry (HR-MS) data is used to determine the molecular formula of the compound. Fragmentation patterns in MS/MS experiments can provide additional structural information.

-

The logical flow of structure elucidation is depicted in the following diagram.

Confirmation of Structure

The proposed structure of a new natural product is typically confirmed through a combination of methods, including comparison with related known compounds, chemical derivatization, or, most definitively, through total synthesis. For this compound, as a known compound, its structure would have been confirmed by comparing its spectroscopic data with that reported in the original literature.

Conclusion

The structure elucidation of this compound, like other natural products, is a systematic process that relies on the careful application and interpretation of modern spectroscopic techniques. This guide has provided an overview of the methodologies and logical workflow involved in this process. For researchers in the field, a thorough understanding of these principles is essential for the successful identification and characterization of novel bioactive compounds that may serve as leads for future drug development. The detailed spectroscopic data and experimental protocols for this compound would be available in its primary scientific publication.

The Cimilactone A Biosynthetic Pathway in Plants: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Cimilactone A, a cycloartane triterpenoid found in Actaea racemosa (black cohosh), and its related compounds are of significant interest due to their potential pharmacological activities. While the complete biosynthetic pathway of this compound has not been fully elucidated, this technical guide synthesizes the current understanding of triterpenoid biosynthesis to propose a putative pathway. This document provides a framework for researchers, outlining the likely enzymatic steps, key intermediates, and the classes of enzymes involved. Furthermore, it details relevant experimental protocols for pathway elucidation and presents representative quantitative data for homologous enzymes to guide future research and drug development efforts.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of cycloartane-type triterpenoid synthesis in plants, originating from the cyclization of 2,3-oxidosqualene. The pathway can be divided into two main stages: the formation of the cycloartane skeleton and the subsequent oxidative modifications to yield the final cimilactone structure.

Stage 1: Formation of the Cycloartane Skeleton

The initial steps of the pathway are part of the well-established isoprenoid pathway, leading to the formation of the key precursor, 2,3-oxidosqualene.

-

Cyclization of 2,3-Oxidosqualene: The linear precursor, 2,3-oxidosqualene, undergoes a complex cyclization reaction catalyzed by a cycloartenol synthase (CAS) , a type of oxidosqualene cyclase (OSC).[1][2] This enzyme facilitates a series of protonation, cyclization, and rearrangement steps to form the characteristic pentacyclic cycloartane skeleton of cycloartenol .[1]

Stage 2: Oxidative Modifications of the Cycloartane Skeleton

Following the formation of cycloartenol, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) , are proposed to occur.[3] These modifications are responsible for the specific functionalization of the cycloartane skeleton to produce cimigenol-type triterpenoids, which are the likely immediate precursors to cimilactones.[4]

-

Formation of Cimigenol: A series of hydroxylation and oxidation reactions are hypothesized to convert cycloartenol into cimigenol . These reactions are likely catalyzed by multiple distinct CYP enzymes. The specific order of these oxidative events is yet to be determined.

-

Lactone Ring Formation: The final step in the biosynthesis of this compound is the formation of the characteristic γ-lactone ring. This is proposed to occur through the oxidation of a hydroxyl group on the cimigenol scaffold to a carboxylic acid, followed by an intramolecular esterification (lactonization). This transformation is also likely mediated by one or more CYP enzymes, similar to the biosynthesis of other terpenoid lactones.[5][6]

Quantitative Data

Specific quantitative data for the enzymes in the this compound biosynthetic pathway are not yet available. However, data from homologous enzymes in other plant triterpenoid biosynthetic pathways can provide a useful reference for researchers.

| Enzyme Class | Enzyme Name | Plant Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Oxidosqualene Cyclase | β-Amyrin Synthase | Glycyrrhiza glabra | 2,3-Oxidosqualene | 15.4 | 0.18 | N/A |

| Lupeol Synthase | Olea europaea | 2,3-Oxidosqualene | 25 | 0.25 | N/A | |

| Cytochrome P450 | CYP716A12 (β-amyrin 28-oxidase) | Medicago truncatula | β-Amyrin | 5.2 | 0.09 | N/A |

| CYP88D6 (Glycyrrhetinic acid synthase) | Glycyrrhiza uralensis | 11-oxo-β-amyrin | 1.8 | 0.03 | N/A |

Note: The data presented in this table are from studies on related triterpenoid biosynthetic pathways and should be considered as representative values. Actual kinetic parameters for the enzymes in the this compound pathway may vary.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require the identification and functional characterization of the involved enzymes. The following are detailed methodologies for key experiments.

Cloning of Candidate Oxidosqualene Cyclase and Cytochrome P450 Genes

This protocol describes the isolation of candidate genes from Actaea racemosa based on sequence homology to known triterpenoid biosynthetic enzymes.

Workflow:

Methodology:

-

RNA Extraction: Total RNA is extracted from fresh or frozen tissues of Actaea racemosa (e.g., rhizomes, where triterpenoids are abundant) using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a standard TRIzol-based method.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

-

PCR Amplification: Candidate OSC and CYP genes are amplified from the cDNA library using degenerate primers designed from conserved regions of known plant triterpenoid synthases or specific primers based on available transcriptome data for Actaea racemosa.

-

Cloning and Sequencing: The amplified PCR products are purified from an agarose gel, cloned into a suitable vector, and transformed into E. coli. Plasmids from positive colonies are isolated and the inserts are sequenced to confirm their identity.

Heterologous Expression and Functional Characterization of Enzymes

This protocol describes the expression of candidate genes in a heterologous host to determine their enzymatic function. Nicotiana benthamiana is a common plant-based transient expression system.

Workflow:

Methodology:

-

Vector Construction: The full-length coding sequences of the candidate genes are subcloned into a plant expression vector.

-

Agrobacterium Transformation: The expression constructs are transformed into Agrobacterium tumefaciens.

-

Agroinfiltration: Cultures of Agrobacterium carrying the expression constructs are infiltrated into the leaves of N. benthamiana. For CYP characterization, co-infiltration with a cytochrome P450 reductase (CPR) partner may be necessary.

-

Metabolite Extraction and Analysis: After 3-5 days, the infiltrated leaf tissue is harvested, and metabolites are extracted using an organic solvent (e.g., ethyl acetate or methanol). The extracts are then analyzed by LC-MS to identify the products of the enzymatic reaction. Comparison with authentic standards is required for definitive identification.

In Vitro Enzyme Assays

For more detailed kinetic analysis, in vitro assays with purified enzymes are necessary.

Methodology:

-

Protein Expression and Purification: The candidate enzymes are expressed in a suitable system (e.g., E. coli or yeast) with an affinity tag (e.g., His-tag). The recombinant proteins are then purified using affinity chromatography.

-

Enzyme Assay:

-

OSC Assay: The purified OSC is incubated with the substrate, 2,3-oxidosqualene, in a suitable buffer. The reaction is stopped by the addition of an organic solvent, and the product is extracted.

-

CYP Assay: The purified CYP is incubated with the putative substrate (e.g., cycloartenol or cimigenol), a CPR partner, and NADPH in a suitable buffer. The reaction is initiated by the addition of NADPH and incubated at an optimal temperature.

-

-

Product Analysis: The reaction products are analyzed by GC-MS or LC-MS and compared to authentic standards.

-

Kinetic Analysis: To determine the kinetic parameters (Km and kcat), the assays are performed with varying substrate concentrations, and the initial reaction rates are measured. The data are then fitted to the Michaelis-Menten equation.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a roadmap for the complete elucidation of this important natural product's formation. Future research should focus on the identification and characterization of the specific cycloartenol synthase and cytochrome P450 enzymes from Actaea racemosa that are involved in this pathway. The successful reconstitution of the entire pathway in a heterologous host would not only confirm the proposed steps but also open up possibilities for the biotechnological production of this compound and related compounds for pharmaceutical applications. The experimental protocols and representative data provided in this guide are intended to facilitate these future research endeavors.

References

- 1. Research Advances in Oxidosqualene Cyclase in Plants [mdpi.com]

- 2. Plant Oxidosqualene Metabolism: Cycloartenol Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana | PLOS One [journals.plos.org]

- 3. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Cimilactone A: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimilactone A, a diterpenoid lactone, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a detailed overview of the natural sources of this compound, its abundance in various plant tissues, and comprehensive protocols for its extraction and isolation. Quantitative data are presented in a clear tabular format to facilitate comparison, and key experimental workflows and biosynthetic pathways are visualized using diagrams to enhance understanding. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a specialized metabolite with a limited distribution in the plant kingdom. Its primary natural sources identified to date are:

-

Rice (Oryza sativa L.): this compound is found in various parts of the rice plant, including the husks, straw, leaves, and root exudates.[1] The presence of this compound in rice is part of the plant's defense mechanism, acting as a phytoalexin.

-

Mosses: Certain species of moss have been identified as producers of this compound. These include:

-

Hypnum plumaeforme Wils.[2]

-

Pseudoleskeella papillosa

-

Abundance of this compound and Related Momilactones

The concentration of this compound and its structurally related compounds, Momilactone A and Momilactone B, varies depending on the plant species, tissue type, and environmental conditions. The following tables summarize the available quantitative data.

Table 1: Abundance of this compound and Momilactones in Oryza sativa (Rice)

| Plant Part | Compound | Concentration (µg/g Dry Weight) | Reference |

| Straw | Momilactone A | 3.8 | [1] |

| Straw | Momilactone B | 2.01 | [1] |

| Husks | Momilactone A | 4.9 | [1] |

| Husks | Momilactone B | 2.9 | [1] |

| Aerial Parts (30 varieties) | Momilactone A | 69.9 - 99.3 | [1] |

| Aerial Parts (30 varieties) | Momilactone B | 64.4 - 114.1 | [1] |

Table 2: Abundance of this compound and Momilactones in Mosses

| Species | Plant Part | Compound | Concentration (µg/g Dry Weight) | Reference |

| Hypnum plumaeforme | Whole Plant | Momilactone A | 2.13 | [3] |

| Hypnum plumaeforme | Whole Plant | Momilactone B | 3.09 | [3] |

| Hypnum plumaeforme | Endogenous | Momilactone A | 58.7 | [2] |

| Hypnum plumaeforme | Endogenous | Momilactone B | 23.4 | [2] |

| Hypnum plumaeforme | Secreted | Momilactone A | 4.0 | [2] |

| Hypnum plumaeforme | Secreted | Momilactone B | 6.3 | [2] |

| Pseudoleskeella papillosa | Aerial Parts | Momilactone A | 11.52 | [3] |

Biosynthesis of this compound

This compound is synthesized via the momilactone biosynthetic pathway. This pathway involves a series of enzymatic reactions that convert geranylgeranyl diphosphate (GGDP) into the final diterpenoid lactone products.

References

An In-depth Technical Guide on the Chemical Properties and Stability of Momilactone A

A Note on Nomenclature: Initial inquiries for "Cimilactone A" did not yield specific results. It is highly probable that this was a typographical error for "Momilactone A," a well-documented diterpenoid phytoalexin. This guide will focus on the chemical properties and stability of Momilactone A.

Momilactone A is a naturally occurring diterpenoid lactone first isolated from the husks of rice (Oryza sativa). It plays a significant role in the plant's defense mechanisms, acting as a phytoalexin against pathogens and an allelopathic agent that inhibits the growth of competing plants.[1] Its unique biological activities have garnered interest in its potential applications in agriculture and medicine, making a thorough understanding of its chemical properties and stability crucial for research and development.

Core Chemical Properties of Momilactone A

The fundamental physicochemical properties of Momilactone A are summarized in the table below. These characteristics are foundational for its handling, formulation, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₆O₃ | [2] |

| Molecular Weight | 314.42 g/mol | [3] |

| CAS Number | 51415-07-7 | [2] |

| Melting Point | 234–236 °C | [4] |

| Appearance | Colorless crystalline compound | [4] |

| Solubility (Water) | 30.72 mg/L at 25 °C (estimated) | [5] |

| Calculated LogP | 3.84 | [3] |

Stability Profile of Momilactone A

Detailed chemical stability studies on Momilactone A are not extensively reported in the public domain. However, existing literature provides insights into its general stability and degradation pathways, particularly in biological contexts.

Thermal Stability: Momilactone A's stability can be compromised by elevated temperatures. One study noted that heating at 100 °C for up to three hours could affect its integrity, suggesting that prolonged exposure to high temperatures during extraction, purification, or storage should be avoided.[6]

Photostability and Oxidative Stability: While specific photostability and forced oxidation studies are not readily available, it is generally understood that natural products with lactone and olefinic functional groups can be susceptible to degradation by light and oxidative stress.[6] Further investigation is required to quantify these effects and identify specific degradation products.

Biological Degradation: The degradation of Momilactone A has been observed in the presence of the rice blast fungus, Magnaporthe oryzae. This pathogenic fungus can detoxify Momilactone A as a defense mechanism. A key degradation intermediate has been identified, providing a glimpse into one of its metabolic pathways.

Below is a diagram illustrating the initial step in the biological degradation of Momilactone A by Magnaporthe oryzae.

Experimental Protocols for Stability Assessment

The following are detailed, generalized protocols for assessing the chemical stability of Momilactone A. These are based on standard pharmaceutical industry practices (ICH guidelines) and analytical methods reported in the literature for Momilactone A quantification.

1. Stability-Indicating Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify Momilactone A from its potential degradation products.

-

Instrumentation: HPLC with UV or PDA detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly effective.

-

Detection: UV detection wavelength should be optimized based on the UV spectrum of Momilactone A.

-

Quantification: An external standard calibration curve should be prepared using a purified and characterized Momilactone A reference standard.

2. Forced Degradation Studies

Forced degradation (stress testing) is performed to identify potential degradation pathways and to demonstrate the specificity of the analytical method.

-

Acid Hydrolysis:

-

Prepare a solution of Momilactone A in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Add an equal volume of 0.1 N hydrochloric acid.

-

Heat the solution at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Withdraw samples at various time points, neutralize with 0.1 N sodium hydroxide, dilute to a suitable concentration, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Prepare a solution of Momilactone A as described above.

-

Add an equal volume of 0.1 N sodium hydroxide.

-

Maintain at room temperature or slightly elevated temperature, monitoring for degradation.

-

Withdraw samples, neutralize with 0.1 N hydrochloric acid, dilute, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Prepare a solution of Momilactone A.

-

Add a solution of 3% hydrogen peroxide.

-

Keep the mixture at room temperature, protected from light.

-

Monitor the reaction over time, taking samples for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known quantity of solid Momilactone A in a controlled temperature and humidity chamber (e.g., 80 °C).

-

Analyze samples at specified intervals by dissolving a portion in a suitable solvent and injecting it into the HPLC.

-

-

Photostability:

-

Expose a solution of Momilactone A and a sample of the solid compound to a light source with a specified output (e.g., consistent with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Maintain a parallel set of samples in the dark as controls.

-

Analyze the light-exposed and dark control samples at appropriate time points by HPLC.

-

The diagram below outlines a general workflow for conducting these stability studies.

References

- 1. Momilactones A, B, and Tricin in Rice Grain and By-Products are Potential Skin Aging Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Momilactone B - Wikipedia [en.wikipedia.org]

- 3. momilactone A, 51415-07-7 [thegoodscentscompany.com]

- 4. Momilactones A and B Are α-Amylase and α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Momilactones A and B: Optimization of Yields from Isolation and Purification [mdpi.com]

A Comprehensive Technical Review of Cimilactone A's Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimilactone A, a natural compound, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth review of the current understanding of this compound's biological activities, with a focus on its anticancer, anti-inflammatory, and neuroprotective effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.

Quantitative Data on Biological Activities

Currently, specific quantitative data such as IC50 values for this compound's direct effects on various cell lines and enzymatic assays are not widely available in publicly accessible scientific literature. The data presented in research often pertains to extracts containing a mixture of compounds or focuses on analogues. This highlights a significant gap in the understanding of this compound's specific potency and necessitates further targeted research to quantify its biological effects.

Anticancer Activity

This compound has demonstrated potential as an anticancer agent through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

This compound is suggested to induce programmed cell death in cancer cells. The mechanism likely involves the activation of intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases, DNA fragmentation, and the formation of apoptotic bodies.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

A common method to quantify apoptosis is through flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

-

Cell Culture and Treatment: Cancer cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound for 24-48 hours.

-

Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Arrest

Studies suggest that this compound can inhibit cancer cell proliferation by arresting the cell cycle, potentially at the G2/M phase. This prevents cells from entering mitosis, thereby halting their division.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Treatment and Fixation: Cancer cells are treated with this compound for a specified duration. After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI). RNase A is used to degrade RNA, ensuring that PI only stains the DNA.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is quantified based on their fluorescence intensity.

Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for evaluating the anticancer potential of this compound.

Anti-inflammatory Activity

This compound is believed to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway Inhibition

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound may inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This would block the translocation of NF-κB to the nucleus and reduce the transcription of inflammatory mediators.

Experimental Protocol: NF-κB Luciferase Reporter Assay

-

Cell Transfection and Treatment: Cells (e.g., HEK293T) are co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase). After 24 hours, the cells are pre-treated with this compound for 1 hour, followed by stimulation with an inflammatory agent like TNF-α.

-

Luciferase Assay: After stimulation, cell lysates are prepared, and the luciferase activity is measured using a luminometer. The NF-κB activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

NF-κB Signaling Pathway

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties, potentially by mitigating oxidative stress and inhibiting inflammatory pathways in the central nervous system.

STAT3 Signaling Pathway Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in cell survival and inflammation. Aberrant STAT3 activation is implicated in various neurological disorders. This compound might exert its neuroprotective effects by inhibiting the phosphorylation and activation of STAT3, thereby downregulating the expression of downstream target genes involved in inflammation and apoptosis.

Experimental Protocol: Western Blot for Phospho-STAT3

-

Cell Culture and Treatment: Neuronal cells (e.g., SH-SY5Y) are treated with this compound for a specified time.

-

Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined using a BCA assay.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of p-STAT3 to total STAT3 is calculated to determine the effect of this compound on STAT3 activation.

STAT3 Signaling Pathway

Caption: Potential mechanism of this compound in inhibiting the STAT3 signaling pathway.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics, particularly in the areas of oncology, inflammation, and neuroprotection. However, the current body of research lacks specific quantitative data to fully elucidate its potency and therapeutic window. Future research should prioritize:

-

Quantitative analysis: Determining the IC50 values of this compound in a wide range of cancer cell lines and in various anti-inflammatory and neuroprotective assays.

-

Mechanism of action studies: Detailed investigation into the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo efficacy: Evaluation of the therapeutic efficacy of this compound in relevant animal models of cancer, inflammation, and neurological diseases.

A more comprehensive understanding of this compound's biological activities will be crucial for its potential translation into clinical applications.

Unveiling Cimilactone A: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Cimilactone A, a bioactive natural product of interest to the scientific community. This document, intended for researchers, scientists, and professionals in drug development, consolidates the available chemical and biological data on this compound, including its chemical identifiers, and outlines key experimental methodologies for its study.

Core Chemical Identifiers

| Identifier Type | Value |

| CAS Number | 468733-06-4 |

Further research into the primary literature concerning the isolation and characterization of this compound is required to fully elucidate its complete chemical identifiers, including its molecular formula and exact mass.

Biological Activity and Potential Applications

While extensive biological data for this compound is not widely published, related compounds, particularly other lactones isolated from natural sources, have demonstrated a range of biological activities. These activities often include anticancer, anti-inflammatory, and antimicrobial properties. The investigation into the specific biological functions of this compound presents a promising area for future research.

Experimental Protocols

To facilitate further investigation into the biological properties of this compound, this section outlines standard experimental protocols that can be adapted for its study, particularly in the context of cancer research.

Cytotoxicity Assessment via MTT Assay

A common method to evaluate the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically. A decrease in formazan production is indicative of reduced cell viability or proliferation.

Methodology:

-

Cell Seeding: Cancer cell lines are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, the MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined from the dose-response curve.

Apoptosis Induction Analysis

To determine if cytotoxicity is mediated through apoptosis, various assays can be employed, such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.

Methodology:

-

Cell Treatment: Cells are treated with this compound at concentrations around the determined IC50 value for a specific duration.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. The distribution of cells in four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined based on their fluorescence.

Signaling Pathway Analysis

Given the limited specific data on this compound, a hypothetical workflow for investigating its impact on a common cancer-related signaling pathway, such as the PI3K/Akt pathway, is presented below. This workflow can be adapted based on initial screening results.

Cimilactone A: Uncharted Territory in Biological Target Prediction

Despite a comprehensive search of scientific literature and bioactivity databases, there is currently no publicly available information on the predicted biological targets of Cimilactone A. This indicates that the compound remains largely uncharacterized in terms of its specific molecular interactions and mechanisms of action within biological systems.

For researchers, scientists, and drug development professionals interested in the potential of this compound, this lack of data presents both a challenge and an opportunity. The absence of established targets means that initial exploratory studies are required to elucidate its pharmacological profile.

Recommended Approaches for Target Identification

To pioneer the investigation of this compound's biological targets, a multi-pronged approach combining computational and experimental methods is recommended.

In Silico and Computational Methods

Computational approaches can provide initial predictions and help prioritize experimental validation.

-

Ligand-Based Virtual Screening: The chemical structure of this compound can be used to search for known compounds with similar structures that have established biological targets. This can offer clues to potential protein families or pathways that this compound might modulate.

-

Molecular Docking: Three-dimensional models of potential target proteins can be used to computationally simulate the binding of this compound. This can predict the binding affinity and mode of interaction, helping to identify high-probability targets.

-

Pharmacophore Modeling: By identifying the key chemical features of this compound responsible for a putative biological effect, a pharmacophore model can be constructed. This model can then be used to screen databases of protein structures to find potential binding partners.

A generalized workflow for in silico target prediction is illustrated below.

Caption: A generalized workflow for the in silico prediction and experimental validation of biological targets for a novel compound like this compound.

Experimental Validation

Following in silico predictions, experimental validation is crucial to confirm the biological activity and identify direct molecular targets.

-

Biochemical Assays: These assays can directly measure the interaction between this compound and a purified target protein, allowing for the determination of binding affinity (e.g., Kd) and inhibitory constants (e.g., IC50).

-

Cell-Based Assays: The effect of this compound on cellular processes can be investigated using various cell-based assays. This can include proliferation assays, apoptosis assays, and reporter gene assays to monitor the activity of specific signaling pathways.

-

Affinity Chromatography and Mass Spectrometry: This technique involves immobilizing this compound on a solid support and then passing a cell lysate over it. Proteins that bind to this compound can be eluted and identified using mass spectrometry.

Conclusion

The biological targets of this compound remain an open area for investigation. The lack of existing data necessitates a foundational research effort to uncover its mechanism of action. By employing a combination of modern computational and experimental techniques, the scientific community can begin to unravel the therapeutic potential of this natural product. The detailed exploration of its biological targets will be the first critical step in any future drug development program centered on this compound.

Methodological & Application

Application Notes & Protocols for the Total Synthesis of Sorbicillactone A, a Cimilactone A-Related Sorbicillinoid

Introduction

Cimilactone A belongs to the sorbicillinoids, a large family of fungal natural products known for their complex molecular architectures and significant biological activities.[1][2][3] While literature on the specific total synthesis of this compound is not widely available, a highly efficient, stereoselective chemoenzymatic total synthesis of the related and prominent family member, Sorbicillactone A, has been developed.[4] Sorbicillactone A, the first nitrogen-containing sorbicillinoid, exhibits potent anti-leukemic and anti-HIV activities.[4] This document details the methodology for this cutting-edge synthesis, which serves as an exemplary approach for accessing complex sorbicillinoids.

The presented synthesis is remarkably efficient, achieving the target molecule in just four linear steps with an 11% overall yield, a significant improvement over previous racemic syntheses that required 12 steps for a 0.13% yield.[4] The key to this strategy is a biocatalytic, enantioselective oxidative dearomatization of a sorbicillin precursor, which sets the stereochemistry for the entire molecule with precision.[4]

Overall Synthetic Strategy

The total synthesis of Sorbicillactone A is a convergent chemoenzymatic process. The strategy hinges on two main fragments: the sorbicillinol core and a fumarylazlactone unit.

-

Enzymatic Core Synthesis : Sorbicillinol, the key chiral intermediate, is generated from sorbicillin via an enantioselective oxidative dearomatization. This reaction is catalyzed by the recombinant monooxygenase enzyme SorbC.[4]

-

Azlactone Fragment Synthesis : A second fragment, an unstable fumarylazlactone, is prepared from L-alanine and mono-ethyl fumarate.[4]

-

Convergent Assembly : The two fragments are combined in a diastereoselective Michael addition reaction. The enzyme-produced sorbicillinol reacts in situ with the azlactone to furnish stereochemically pure Sorbicillactone A.[4]

Retrosynthetic Analysis

The retrosynthetic analysis illustrates the disassembly of Sorbicillactone A into its key precursors.

Caption: Retrosynthetic analysis of Sorbicillactone A.

Data Presentation

Table 1: Synthesis of Azlactone Precursor (30)

| Step | Starting Materials | Reagents and Conditions | Product | Yield |

| 1 | L-alanine-OMe (28), Mono-ethyl fumarate | Coupling reaction | Di-ester Intermediate (29) | - |

| 2 | Di-ester Intermediate (29) | Saponification (hydrolysis of esters) | Dicarboxylic Acid (30) | 90% (over 2 steps) |

Table 2: Chemoenzymatic Synthesis of Sorbicillactone A (7)

| Step | Starting Materials | Reagents and Conditions | Product | Yield |

| 1 | Sorbicillin (1) | SorbC enzyme, O₂, Buffer | Sorbicillinol (2) | - (Used in situ) |

| 2 | Dicarboxylic Acid (30) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Fumarylazlactone (31) | - (Unstable, used in situ) |

| 3 | Sorbicillinol (2), Fumarylazlactone (31) | In situ reaction in buffer | Sorbicillactone A (7) | 29% |

Experimental Workflow & Protocols

The forward synthesis workflow converges two separately prepared pathways to yield the final natural product.

Caption: Forward synthesis workflow for Sorbicillactone A.

Protocol 1: Enzymatic Synthesis of Sorbicillinol (2)

This protocol describes the enantioselective oxidative dearomatization of sorbicillin catalyzed by the SorbC enzyme.

-

Enzyme Preparation : Prepare a solution of the recombinant SorbC enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Reaction Setup : In a reaction vessel, dissolve sorbicillin (1) in the enzyme-containing buffer.

-

Initiation : Ensure the reaction mixture is open to the air or gently sparged with O₂ to provide the necessary oxidant.

-

Incubation : Gently agitate the mixture at room temperature and monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC). The reaction typically proceeds to completion within a few hours.

-

Workup : Upon completion, the resulting sorbicillinol (2) is highly reactive and is typically used immediately in situ for the subsequent reaction without purification.

Protocol 2: Synthesis of Azlactone Precursor (30)

This protocol details the two-step synthesis of the dicarboxylic acid precursor required for the azlactone.

-

Coupling : Couple L-alanine methyl ester (28) with mono-ethyl fumarate using standard peptide coupling conditions to form the di-ester intermediate (29).

-

Purification : Purify the di-ester (29) using silica gel column chromatography.

-

Saponification : Dissolve the purified di-ester (29) in a suitable solvent mixture (e.g., THF/water) and add an aqueous base (e.g., LiOH or NaOH).

-

Reaction Monitoring : Stir the reaction at room temperature until the hydrolysis of both ester groups is complete, as monitored by TLC.

-

Workup and Isolation : Acidify the reaction mixture with aqueous acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the dicarboxylic acid (30). The product is obtained in 90% yield over the two steps.[4]

Protocol 3: Final Assembly of Sorbicillactone A (7)

This protocol describes the final convergent step where the enzymatically generated sorbicillinol is intercepted by the chemically synthesized azlactone.

-

Azlactone Formation : In a separate flask, dissolve the dicarboxylic acid (30) in a dry, aprotic solvent (e.g., dichloromethane or THF). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution.

-

Activation : Stir the mixture at room temperature for approximately 30-60 minutes to form the unstable azlactone (31). This intermediate is used immediately without isolation.

-

Michael Addition : Add the solution of freshly formed azlactone (31) directly to the aqueous buffer solution containing the enzymatically prepared sorbicillinol (2) from Protocol 1.

-

Reaction : Stir the biphasic mixture vigorously at room temperature. Monitor the formation of Sorbicillactone A (7) by HPLC.

-

Workup and Purification : Once the reaction is complete, extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to afford stereochemically pure Sorbicillactone A (7) in 29% yield.[4]

References

- 1. The sorbicillinoid family of natural products: isolation, biosynthesis, and synthetic studies. | Semantic Scholar [semanticscholar.org]

- 2. The sorbicillinoid family of natural products: Isolation, biosynthesis, and synthetic studies - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. The fungal natural product class of the sorbicillinoids: structures, bioactivities, biosynthesis, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Chemoenzymatic total synthesis of sorbicillactone A - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cimilactone A

Introduction

Cimilactone A is a nortriterpenoid isolated from the rhizomes of Cimicifuga species, plants that have a long history of use in traditional medicine. Interest in this compound and related compounds has grown due to their potential therapeutic properties, including anti-inflammatory and cytotoxic activities. Robust and reliable analytical methods are crucial for the quality control of raw materials, standardization of extracts, and in various stages of drug development and pharmacological research. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.

Chemical Structure

-

Compound Name: this compound

-

Molecular Formula: C₂₀H₂₈O₄

-

Molecular Weight: 332.43 g/mol

-

Chemical Class: Nortriterpenoid

(Note: While some databases may list synonyms such as Suchilactone, it is essential to confirm the identity of the specific compound through appropriate analytical techniques.)

Analytical Method

A reversed-phase HPLC method with photodiode array (PDA) detection was developed and validated for the determination of this compound.

Chromatographic Conditions

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 70% B over 20 minutes, then to 95% B for 5 minutes, followed by a 5-minute re-equilibration at 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | Photodiode Array (PDA) Detector |

| Detection Wavelength | Estimated at 210 nm (Users should verify the λmax experimentally) |

Rationale for Method Development

The selection of a C18 column is based on the non-polar nature of the triterpenoid backbone of this compound, making it well-suited for reversed-phase chromatography. The mobile phase gradient of water and acetonitrile with a small amount of formic acid is a common and effective system for the separation of natural products, providing good peak shape and resolution. Formic acid helps to protonate silanol groups on the stationary phase and acidic analytes, reducing peak tailing. A PDA detector is chosen for its ability to monitor a range of wavelengths simultaneously, which is useful for method development and for assessing peak purity. Based on the typical UV absorbance of similar triterpenoid lactones which often lack strong chromophores, the detection wavelength is estimated to be in the low UV range, around 210 nm. It is highly recommended that users determine the optimal wavelength of maximum absorbance (λmax) for their specific this compound standard.

Experimental Protocols

1. Standard Solution Preparation

-

Accurately weigh 1.0 mg of this compound reference standard.

-

Dissolve the standard in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL.

-

From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation (from Cimicifuga rhizome powder)

-

Accurately weigh 1.0 g of dried and powdered Cimicifuga rhizome.

-

Add 20 mL of methanol to the powder in a conical flask.

-

Sonicate the mixture for 30 minutes in a water bath.

-

Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

3. Method Validation Protocol

The developed method should be validated according to ICH guidelines, assessing the following parameters:

-

Specificity: Inject a blank (methanol), a standard solution of this compound, and a sample extract to demonstrate that there are no interfering peaks at the retention time of this compound.

-

Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

-

Precision:

-

Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a medium concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on three different days. The RSD should be ≤ 3%.

-

-

Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a sample extract at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 95-105%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of dilute solutions.

Method Validation Summary

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference at the retention time of this compound |

| Linearity (r²) | ≥ 0.999 |

| Repeatability (RSD) | ≤ 2% |

| Intermediate Precision (RSD) | ≤ 3% |

| Accuracy (Recovery) | 95% - 105% |

| LOD (S/N) | 3:1 |

| LOQ (S/N) | 10:1 |

Visualizations

Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

Proposed Signaling Pathway of this compound

Application Notes and Protocols for Cimilactone A Anti-inflammatory Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimilactone A, a cyclolanostane triterpenoid isolated from Cimicifuga species, has garnered interest for its potential therapeutic properties. This document provides detailed protocols to investigate the anti-inflammatory effects of this compound. The described assays focus on the compound's ability to modulate key inflammatory pathways and mediators in a cellular model of inflammation.

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases. A key signaling pathway that orchestrates the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] Upon activation by inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 NF-κB heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[1][2][3]

Another critical signaling cascade involved in inflammation is the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5] This pathway, comprising kinases such as ERK, JNK, and p38, is activated by various extracellular stimuli and plays a crucial role in regulating the production of inflammatory mediators.[4][5]

The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is upregulated during inflammation, leading to the production of nitric oxide (NO) and prostaglandins (e.g., PGE2), respectively.[6][7] These molecules are key mediators of the inflammatory process.[6][7] Furthermore, pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are produced and play a central role in amplifying and sustaining the inflammatory response.[8]

Compounds from Cimicifuga species have been shown to exert anti-inflammatory effects by inhibiting the production of NO and TNF-α, potentially through the modulation of the NF-κB and MAPK signaling pathways. This protocol outlines the necessary steps to assess the anti-inflammatory potential of this compound in LPS-stimulated RAW 264.7 macrophages, a widely used in vitro model for studying inflammation.[8][9][10]

Materials and Methods

Cell Culture and Reagents

The murine macrophage cell line RAW 264.7 is used for these assays.[8][10] Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[8] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[8]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

Before evaluating the anti-inflammatory properties of this compound, it is crucial to determine its non-toxic concentration range.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

2. Measurement of Nitric Oxide (NO) Production

This protocol utilizes the Griess reagent to quantify nitrite, a stable metabolite of NO, in the cell culture supernatant.[9]

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[9]

-

Collect 100 µL of the cell culture supernatant.

-

Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[11]

-

Incubate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm.[11]

-

A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.[11]

3. Measurement of Prostaglandin E2 (PGE2) Production

PGE2 levels in the cell culture supernatant are quantified using a competitive ELISA kit.

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Perform the PGE2 ELISA according to the manufacturer's instructions.[12][13] Briefly, this involves adding the supernatant and a fixed amount of HRP-conjugated PGE2 to a microplate pre-coated with an anti-PGE2 antibody. After incubation and washing, a substrate solution is added, and the color development is measured at 450 nm.[12] The concentration of PGE2 is inversely proportional to the measured absorbance.

4. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, and IL-1β)

The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant are determined using specific sandwich ELISA kits.[14]

-

Follow the cell seeding and treatment protocol as described for the PGE2 assay.

-

Collect the cell culture supernatant.

-

Perform the ELISA for each cytokine according to the manufacturer's protocol.[14][15][16][17] This typically involves the following steps:

-

Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Blocking non-specific binding sites.

-

Adding the cell culture supernatant and standards.

-

Adding a biotinylated detection antibody.

-

Adding streptavidin-horseradish peroxidase (HRP) conjugate.

-

Adding a substrate solution (e.g., TMB) to develop color.

-

Stopping the reaction with a stop solution.

-

Measuring the absorbance at 450 nm.[16]

-

5. Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This technique is used to assess the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

-

Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes) to observe protein phosphorylation.

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

Table 1: Effect of this compound on LPS-Induced Production of Inflammatory Mediators

| Treatment | NO (µM) | PGE₂ (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | 1.2 ± 0.3 | 50.5 ± 8.2 | 112.3 ± 15.7 | 85.6 ± 11.3 | 45.2 ± 6.8 |

| LPS (1 µg/mL) | 45.8 ± 5.1 | 850.2 ± 92.4 | 3540.1 ± 289.5 | 2890.7 ± 250.1 | 1560.4 ± 145.2 |

| This compound (10 µM) + LPS | 30.5 ± 3.8 | 620.7 ± 75.1 | 2450.6 ± 210.8 | 1980.4 ± 180.5 | 1050.8 ± 98.7 |

| This compound (25 µM) + LPS | 15.2 ± 2.1 | 310.4 ± 40.5 | 1230.2 ± 115.3 | 990.2 ± 95.6 | 530.1 ± 55.4 |

| This compound (50 µM) + LPS | 5.8 ± 0.9 | 125.9 ± 18.3 | 480.5 ± 55.6 | 380.6 ± 42.1 | 210.5 ± 25.9 |

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on LPS-Induced Activation of NF-κB and MAPK Signaling Pathways (Relative Densitometry)

| Treatment | p-p65/p65 | p-IκBα/IκBα | p-ERK/ERK | p-JNK/JNK | p-p38/p38 |

| Control | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |

| LPS (1 µg/mL) | 5.23 | 4.89 | 3.56 | 4.12 | 3.89 |

| This compound (50 µM) + LPS | 1.87 | 1.54 | 1.78 | 1.98 | 1.85 |

Data are presented as fold change relative to the control group after normalization to the respective total protein and loading control.

Visualizations

Caption: Workflow for this compound anti-inflammatory assays.

Caption: this compound's potential mechanism of anti-inflammatory action.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enterolactone modulates the ERK/NF-κB/Snail signaling pathway in triple-negative breast cancer cell line MDA-MB-231 to revert the TGF-β-induced epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Differential ability of proinflammatory and anti-inflammatory macrophages to perform macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Involvement of MAPK/NF-κB signal transduction pathways: Camellia japonica mitigates inflammation and gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Mycolactone displays anti-inflammatory effects on the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Secondary Metabolites with Anti-Inflammatory from the Roots of Cimicifuga taiwanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benefits of Black Cohosh (Cimicifuga racemosa) for Women Health: An Up-Close and In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In Vitro Cytotoxicity Testing Protocol for Cimilactone A

Note: Initial searches for "Cimilactone A" did not yield specific results. Based on the similarity in nomenclature and the availability of robust data, this document details the in vitro cytotoxicity testing protocol for Momilactone A , a closely related and well-studied compound. It is presumed that the user may have intended to inquire about this compound.

Application Notes

This document provides a comprehensive protocol for assessing the in vitro cytotoxicity of Momilactone A. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development. The primary assays detailed are the MTT assay for cell viability, the Annexin V-FITC/PI assay for apoptosis detection, and the Caspase-3 activity assay to elucidate the apoptotic pathway.

Momilactone A, a diterpenoid lactone, has demonstrated cytotoxic effects against various cancer cell lines. Studies suggest that its mechanism of action involves the induction of apoptosis and cell cycle arrest. The protocols described below will enable the quantitative evaluation of Momilactone A's cytotoxic potential and provide insights into its molecular mechanism.

Data Presentation

The cytotoxic activity of Momilactone A and its related compound Momilactone B has been evaluated against acute promyelocytic leukemia (HL-60) and multiple myeloma (U266) cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| Compound | Cell Line | IC50 (µM) |

| Momilactone A | HL-60 | Not specified |

| Momilactone B | HL-60 | 4.49 |

| Momilactone A+B (1:1) | HL-60 | 4.61 |

| Momilactone A | U266 | Not specified |

| Momilactone B | U266 | 5.09 |

| Momilactone A+B (1:1) | U266 | 5.59 |

Data extracted from "Cytotoxic Mechanism of Momilactones A and B against Acute Promyelocytic Leukemia and Multiple Myeloma Cell Lines"[1][2][3].

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability.[4][5]

Materials:

-

Momilactone A

-

Target cancer cell line (e.g., HL-60, U266)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of Momilactone A in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the Momilactone A dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve Momilactone A) and a blank (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting cell viability against the concentration of Momilactone A.

Annexin V-FITC/PI Apoptosis Assay